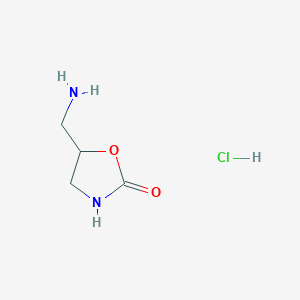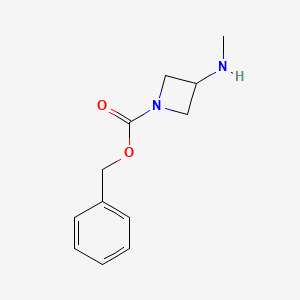
Calcium bis(2-aminoethylhydrogenphosphat), assay Calcium
Vue d'ensemble
Description
Calcium bis(2-aminoethylhydrogenphosphat), also known as calcium bisphosphonate or calcium bisphosphonate-2, is a type of calcium compound that is used in several scientific and medical applications. It is a highly stable compound that can be used in various laboratory experiments and research applications. It is also used in the production of pharmaceuticals and in medical treatments.
Applications De Recherche Scientifique
Comprehensive Analysis of Calcium Bis(2-aminoethylhydrogenphosphate) Applications
Calcium bis(2-aminoethylhydrogenphosphate), also known as calcium;2-aminoethyl hydrogen phosphate, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Biomaterials for Bone Regeneration: Calcium bis(2-aminoethylhydrogenphosphate) is extensively used in the synthesis of biomaterials for bone regeneration due to its bioactivity and chemical similarity to bone minerals. It promotes osteoconduction and, in some cases, osteoinduction, which are crucial for bone growth and healing .
Dental Biomineralized Tissue Applications: The compound’s compatibility with dental tissues makes it a valuable material for dental applications. It is used in the development of dental materials with antibiofilm properties to improve oral health and reduce disease occurrence .
Antibacterial Effects in Bioceramics: Research has shown that calcium phosphate-based bioceramics doped with various cations, including calcium bis(2-aminoethylhydrogenphosphate), can exhibit antimicrobial properties. This is particularly useful in preventing infections related to bone grafts and implants .
Sol-Gel Synthesis Method: The sol-gel synthesis method utilizes calcium bis(2-aminoethylhydrogenphosphate) to create high-purity, well-morphed calcium phosphate-based composites. These composites are used in medical applications due to their superior biocompatibility and biological behavior .
Nanotechnology in Medicine: Nanodimensional forms of calcium bis(2-aminoethylhydrogenphosphate) are employed in nanomedicine. Due to their excellent biocompatibility, these nanomaterials are revolutionizing medical applications, including targeted drug delivery systems .
Coating Technology for Metal Implants: The compound is used in coating technologies to enhance the bioactivity of metal implants. Coatings of calcium bis(2-aminoethylhydrogenphosphate) on metal surfaces can prevent corrosion and promote better integration with biological tissues .
Drug and Growth Factor Encapsulation: Calcium bis(2-aminoethylhydrogenphosphate) is used to encapsulate drugs and growth factors, improving the efficacy of bone regeneration treatments. This application leverages the compound’s bioactive properties to facilitate controlled release and targeted delivery .
Acid Neutralization without Gas Release: In certain scientific applications, calcium bis(2-aminoethylhydrogenphosphate) is used to neutralize acids without releasing gases, unlike other compounds such as calcium carbonate. This property is beneficial in environments where gas release is undesirable .
Mécanisme D'action
Target of Action
Calcium;2-aminoethyl hydrogen phosphate, also known as Calcium bis(2-aminoethylhydrogenphosphat), primarily targets cell membranes . It is a vital component in the structure of cell membranes and plays a crucial role in maintaining cell membrane integrity .
Mode of Action
Calcium;2-aminoethyl hydrogen phosphate interacts with its targets, the cell membranes, in several ways. It acts as a cell sealer and protector, decreasing the permeability of the outer cell membrane by foreign substances, thus protecting cells from invasion by toxins, bacteria, viruses, antibodies, and other harmful agents . It also facilitates the cellular exchange of inorganic electrolytes in cells and aids the absorption of nutrient substances such as fatty acids, amino acids, carbohydrates, vitamins, hormones, and steroids through the ‘active transport pores’ of cell membranes .
Biochemical Pathways
Calcium;2-aminoethyl hydrogen phosphate affects several biochemical pathways. It helps cells retain the electrical charges of calcium, potassium, and magnesium ions residing on the membrane surface, where they serve to increase the conductivity of nerve tissue . This action is essential for cellular regulation and plays an active role in disease prevention .
Pharmacokinetics
It is known that this compound is a component of the cell membrane and is metabolized with the structure of the cell membrane .
Result of Action
The molecular and cellular effects of Calcium;2-aminoethyl hydrogen phosphate’s action are significant. By sealing and protecting cells, facilitating nutrient absorption, and maintaining cell electrical charge, it improves cellular functions and supports a host of conditions, including multiple sclerosis, diabetes, asthma, and immune disorders .
Propriétés
IUPAC Name |
calcium;2-aminoethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8NO4P.Ca/c2*3-1-2-7-8(4,5)6;/h2*1-3H2,(H2,4,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVLOMGPMONPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)[O-])N.C(COP(=O)(O)[O-])N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14CaN2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium bis(2-aminoethylhydrogenphosphat), assay Calcium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)

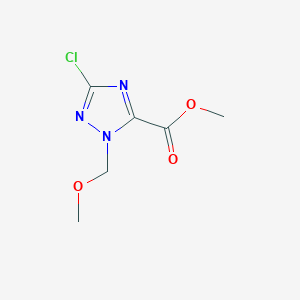
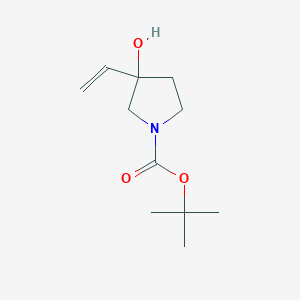
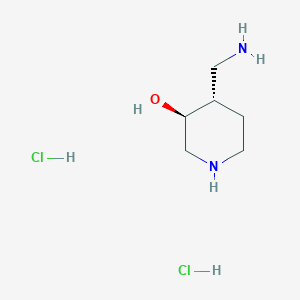

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)


![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)
